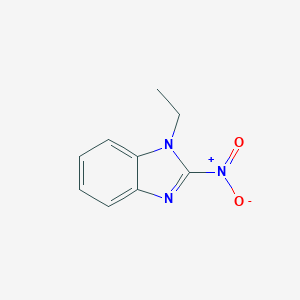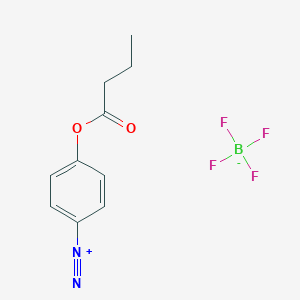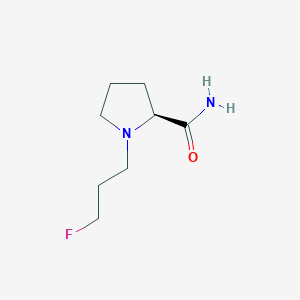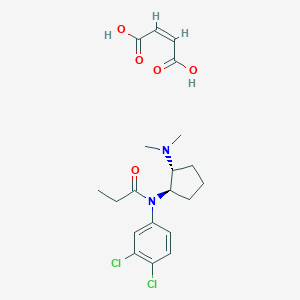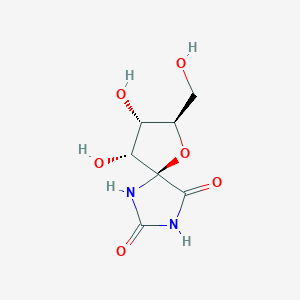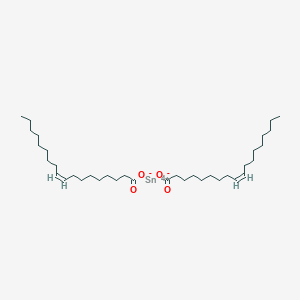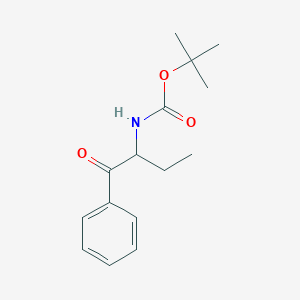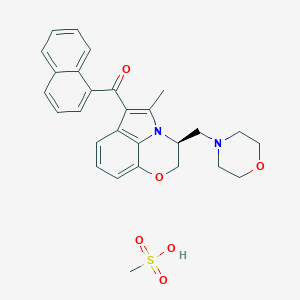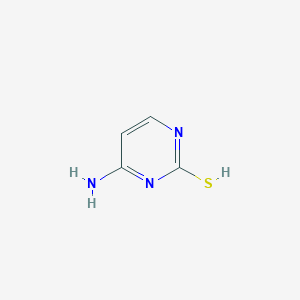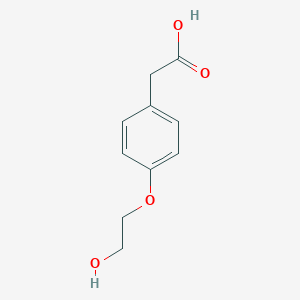
2-(4-Hydroxyethoxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxyethoxyphenyl)acetic acid, commonly known as HEPPA, is a chemical compound that belongs to the class of phenylacetic acids. It is a white crystalline solid that is soluble in water and organic solvents. HEPPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of HEPPA is not fully understood. However, it has been shown to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting COX enzymes, HEPPA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemische Und Physiologische Effekte
HEPPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that HEPPA inhibits the growth of cancer cells, reduces the production of reactive oxygen species (ROS), and increases the activity of antioxidant enzymes. In vivo studies have shown that HEPPA reduces inflammation and pain in animal models of arthritis and cancer. HEPPA has also been shown to improve the growth and yield of crops, possibly by regulating the levels of plant hormones.
Vorteile Und Einschränkungen Für Laborexperimente
HEPPA has several advantages for lab experiments. It is a stable and easily synthesized compound that is readily available in high purity. It has been extensively studied for its potential applications in various fields, providing a wealth of information for researchers. However, HEPPA also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions and the target organism. Further studies are needed to fully understand the potential applications of HEPPA.
Zukünftige Richtungen
HEPPA has several potential future directions for research. In medicine, HEPPA could be further studied for its potential applications in the treatment of various diseases, including cancer and cardiovascular diseases. In agriculture, HEPPA could be further studied for its potential applications as a plant growth regulator and for improving the quality and yield of crops. In industry, HEPPA could be further studied for its potential applications as a precursor for the synthesis of various chemicals, including pharmaceuticals, dyes, and polymers. Further studies are needed to fully understand the potential applications of HEPPA in these fields.
Synthesemethoden
HEPPA can be synthesized through various methods, including the reaction of 4-hydroxyethoxyphenol with chloroacetic acid, the reaction of 4-hydroxyethoxyphenol with bromoacetic acid, and the reaction of 4-hydroxyethoxyphenol with acetic anhydride. The most commonly used method is the reaction of 4-hydroxyethoxyphenol with chloroacetic acid, which involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction yields HEPPA as a white crystalline solid with a high purity of up to 98%.
Wissenschaftliche Forschungsanwendungen
HEPPA has been studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, HEPPA has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has been used in the treatment of various diseases, including rheumatoid arthritis, cancer, and cardiovascular diseases. In agriculture, HEPPA has been used as a plant growth regulator, improving the growth and yield of crops. In industry, HEPPA has been used as a precursor for the synthesis of various chemicals, including pharmaceuticals, dyes, and polymers.
Eigenschaften
CAS-Nummer |
132004-29-6 |
|---|---|
Produktname |
2-(4-Hydroxyethoxyphenyl)acetic acid |
Molekularformel |
C10H12O4 |
Molekulargewicht |
196.2 g/mol |
IUPAC-Name |
2-[4-(2-hydroxyethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C10H12O4/c11-5-6-14-9-3-1-8(2-4-9)7-10(12)13/h1-4,11H,5-7H2,(H,12,13) |
InChI-Schlüssel |
AXLDRNOVDUIWJR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)O)OCCO |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)O)OCCO |
Andere CAS-Nummern |
132004-29-6 |
Synonyme |
2-(4-hydroxyethoxyphenyl)acetic acid 4-HEPA-AcOH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



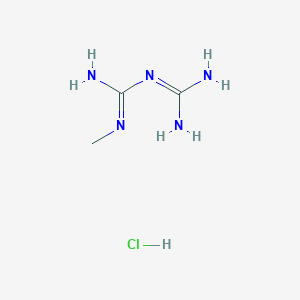
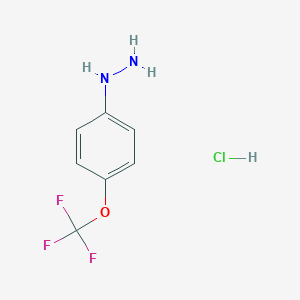

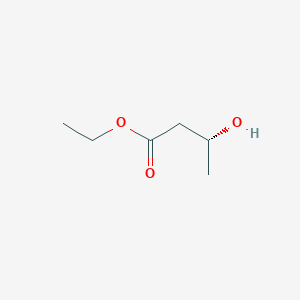
![3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl](/img/structure/B162799.png)
